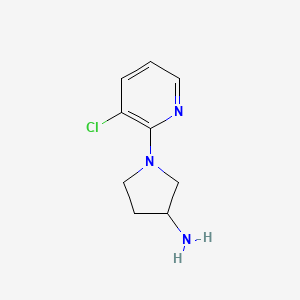

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) and Pyridine (B92270) Scaffold Integration in Chemical Research

The fusion of distinct chemical scaffolds into a single molecule is a cornerstone strategy in modern chemical and pharmaceutical research. The combination of a pyrrolidine ring and a pyridine ring, as seen in 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine, brings together two highly significant heterocyclic systems.

The pyrrolidine scaffold , a five-membered saturated nitrogen heterocycle, is a highly valued structural motif. bldpharm.comchemicalbook.com Its non-planar, puckered nature provides a three-dimensional geometry that is advantageous for exploring chemical space, a feature enhanced by a phenomenon known as "pseudorotation". chemicalbook.combldpharm.com This 3D structure, along with the potential for stereoisomers, allows for precise spatial orientation of substituents, which can be critical for specific molecular interactions. bldpharm.com The pyrrolidine nucleus is a prevalent feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is found in many FDA-approved drugs, highlighting its importance in medicinal chemistry. bldpharm.comwikipedia.org

The pyridine scaffold , an aromatic six-membered heterocycle containing a nitrogen atom, is equally fundamental. nih.gov Its inclusion in molecular design often improves physicochemical properties, such as water solubility, which is a crucial factor for pharmaceutically active molecules. nih.gov The pyridine ring is a key component in a vast array of compounds, from industrial ligands to essential drugs like isoniazid (B1672263) and esomeprazole. nih.govsigmaaldrich.com

The integration of these two scaffolds creates a hybrid structure that leverages the 3D conformational flexibility of the pyrrolidine ring with the electronic properties and hydrogen-bonding capabilities of the pyridine ring. This combination allows for the creation of diverse chemical libraries with a wide range of potential applications. nih.gov

Rationale for Investigating Novel Chloro-Substituted Pyridinyl-Pyrrolidinyl Amine Derivatives

The specific substitution pattern of this compound provides further insight into the rationale for its investigation. The presence and position of the chloro and amine groups are deliberate choices aimed at modulating the molecule's properties.

The chloro-substituent on the pyridine ring serves multiple purposes. Halogen atoms are widely used in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity. The chlorine atom, being an electron-withdrawing group, alters the electron density of the pyridine ring, which can fine-tune its reactivity and interaction with biological targets. nih.gov Furthermore, the chlorine atom can act as a useful synthetic handle, providing a site for further chemical modifications through cross-coupling reactions. sigmaaldrich.com

The pyrrolidin-3-amine portion introduces a basic nitrogen center, which can form ionic interactions and hydrogen bonds. The position of the amine group is significant, as it, along with the stereochemistry of the pyrrolidine ring, can be crucial for establishing specific binding modes with target proteins. bldpharm.com The development of synthetic routes to access specific pyrrolidine amine intermediates is a key area of research, as demonstrated by processes developed for intermediates of antibiotics like premafloxacin.

Historical Context of Related Chemical Architectures in Advanced Studies

The study of molecules containing pyridine and pyrrolidine rings has a rich history rooted in the exploration of natural products. Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, have been used by humans for centuries for therapeutic purposes.

1828: The discovery of nicotine, which prominently features both a pyridine and an N-methylpyrrolidine ring, was a significant milestone.

1886: The first total synthesis of an alkaloid, coniine (which contains a related piperidine (B6355638) ring), was achieved, marking a pivotal moment in organic chemistry and demonstrating the feasibility of constructing such heterocyclic systems in the laboratory.

20th Century: The advent of modern spectroscopic and chromatographic methods greatly accelerated the identification and study of thousands of alkaloids and other heterocyclic compounds.

Recent Decades: Research has increasingly focused on the deliberate synthesis of novel derivatives. For instance, studies in the early 2000s detailed complex stereoselective processes for preparing pyrrolidine-based intermediates for new antibiotics. More recent work continues to explore pyridinyl-pyrrolidinyl structures for various applications, building upon decades of accumulated chemical knowledge. sigmaaldrich.com

This historical progression from isolation of natural products to targeted synthesis of complex derivatives provides the foundation upon which the investigation of molecules like this compound is built.

Current Research Landscape Pertaining to this compound

While extensive peer-reviewed literature focusing exclusively on this compound is not prominent, its structure places it firmly within the current landscape of advanced chemical research as a building block for discovery chemistry. The compound is available from commercial suppliers, indicating its use in synthetic and screening programs. Its significance is understood through the active investigation of structurally analogous compounds.

Research on related molecules, where one part of the scaffold is slightly altered, demonstrates the active interest in this chemical space. For example, patents and studies exist for compounds like 4-Amino-1-(3-chloropyridin-4-yl)pyrrolidin-2-one and various 1-(3-chloropyridin-2-yl)pyrazole derivatives. bldpharm.comnih.gov These investigations suggest that the 3-chloropyridin-2-yl moiety is a key fragment being explored for the development of new chemical entities.

The compound this compound likely serves as a versatile intermediate or a member of a compound library for screening. The primary amine on the pyrrolidine ring is a reactive site for further chemical elaboration, allowing for the rapid generation of a wide array of derivatives to be tested for various biological activities.

Table 1: Calculated Physicochemical Properties of this compound Below are the computationally predicted properties for the specified compound.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.66 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 41.57 Ų |

| LogP (Predicted) | 1.3 |

Table 2: Structural Comparison of Related Research Compounds This table highlights the structural similarities and differences between the title compound and related molecules found in public databases and research, illustrating the focused exploration of this chemical class.

| Compound Name | Base Scaffold | Key Substituents |

| This compound | Pyrrolidine | 3-amine |

| 4-Amino-1-(3-chloropyridin-2-yl)pyrrolidin-2-one bldpharm.com | Pyrrolidin-2-one | 4-amine |

| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | Piperidine | 4-amine |

| 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine bldpharm.com | Pyrazole | 3-amine |

| 1-(3-Chloropyridin-2-yl)ethan-1-amine sigmaaldrich.com | Ethanamine | N/A |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHDLUCBDCSQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine

Retrosynthetic Analysis for 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-N bond between the pyridine (B92270) ring and the pyrrolidine (B122466) nitrogen. This disconnection is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a common method for forming aryl-amine bonds. youtube.commasterorganicchemistry.com

This primary disconnection yields two key synthons: a (3-chloropyridin-2-yl) cation and a pyrrolidin-3-amine anion. The practical chemical equivalents for these synthons are 2,3-dichloropyridine (B146566) and 3-aminopyrrolidine (B1265635) , respectively. The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the adjacent ring nitrogen, making it a suitable electrophile. The amino group of 3-aminopyrrolidine serves as the nucleophile.

A further consideration in the retrosynthetic strategy is the potential for side reactions involving the primary amine at the C-3 position of the pyrrolidine ring. To prevent this, a protecting group strategy is often employed. Therefore, a more refined precursor for the pyrrolidine component would be a protected version, such as tert-butyl (pyrrolidin-3-yl)carbamate (Boc-3-aminopyrrolidine) . The Boc group can be removed in a final deprotection step after the C-N bond formation.

The precursors, 2,3-dichloropyridine and protected 3-aminopyrrolidine, can be obtained from simpler starting materials or are commercially available. For instance, 2,3-dichloropyridine can be synthesized from precursors like 2,3,6-trichloropyridine (B1294687) through catalytic hydrogenation. google.com

Optimized Synthetic Pathways for this compound

The forward synthesis, based on the retrosynthetic analysis, primarily involves the coupling of a pyridyl precursor with a pyrrolidine precursor.

The core of the synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this step, 2,3-dichloropyridine is reacted with a 3-aminopyrrolidine derivative. youtube.com The reaction proceeds via an addition-elimination mechanism, where the pyrrolidine nitrogen attacks the C-2 position of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is then restored by the elimination of the chloride leaving group. youtube.com

The reaction is typically performed in the presence of a base to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or strong organic bases like sodium tert-butoxide (NaOtBu). orgsyn.orgacs.org

While 3-aminopyrrolidine or its protected derivatives are often commercially available, their synthesis from other precursors is well-documented. Methods for synthesizing the pyrrolidine skeleton are diverse and include the cyclization of acyclic precursors, such as the N-heterocyclization of primary amines with diols, or the functionalization of readily available cyclic precursors like proline or 4-hydroxyproline. organic-chemistry.orgnih.gov

For the specific needs of this synthesis, using a pre-formed, protected 3-aminopyrrolidine is the most direct approach. The use of N-Boc-protected 3-aminopyrrolidine is common, as the Boc group is stable under the basic conditions of the SNAr coupling reaction but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final step to yield the target primary amine.

While SNAr reactions on activated heteroaromatics can sometimes proceed thermally, catalysis is often employed to improve reaction rates, yields, and selectivity, especially with less reactive substrates or to enable milder reaction conditions.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃), in the presence of a base. orgsyn.org

Copper-catalyzed coupling reactions (Ullmann condensation) also provide an effective route for the amination of aryl halides. acs.org Catalytic systems may include copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) or related structures. acs.org

Reaction conditions are critical and require optimization. Key parameters include:

Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethers like Dioxane are commonly used.

Temperature: Reactions may be run from room temperature to elevated temperatures (e.g., 80-150 °C), sometimes with the aid of microwave irradiation to significantly reduce reaction times. acs.org

Base: The choice of base can influence the reaction's success. Sodium tert-butoxide is effective for palladium-catalyzed reactions, while potassium or cesium carbonate is often used in copper-catalyzed or thermal reactions. orgsyn.orgnih.gov

An example of optimized conditions for a similar amination of 2,3-dichloropyridine is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 100 °C | Good | orgsyn.org |

| 2,6-Dibromopyridine | Various Amines | CuI / DMPAO | K₂CO₃ | Water (Microwave) | 150 °C | High | acs.org |

Purification and Isolation Techniques for this compound

After the coupling reaction (and subsequent deprotection, if necessary), the crude product mixture typically contains the desired compound, unreacted starting materials, catalyst residues, and byproducts. Purification is essential to isolate the target molecule with high purity.

The most common and effective method for purifying compounds of this nature is column chromatography . nih.gov Silica gel is the standard stationary phase, and the mobile phase (eluent) is a mixture of solvents, typically a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. nih.gov The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

Following chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the final compound, which may be a solid or an oil. If the product is a solid, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a crystalline material. nih.gov

Chemical Modifications and Analog Design Strategies for this compound Derivatives

The structural scaffold of this compound offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Strategies for derivatization include:

Modification of the Pyrrolidine Ring:

N-Alkylation/N-Acylation: The primary amine at the C-3 position is a prime site for modification. It can be readily alkylated or acylated to introduce a wide variety of functional groups.

Varying Ring Substituents: Starting with different substituted pyrrolidine precursors (e.g., 4-fluoropyrrolidin-3-amine or pyrrolidine-3-methanol) allows for the introduction of substituents at other positions on the pyrrolidine ring. nih.gov

Stereochemical Variation: If a chiral synthesis is employed, both (R)- and (S)-enantiomers of 3-aminopyrrolidine can be used to produce enantiomerically pure final compounds, which is crucial for pharmacological studies. researchgate.net

Modification of the Pyridine Ring:

Varying Halogen Substitution: Instead of 2,3-dichloropyridine, other dihalopyridines (e.g., 2-bromo-3-chloropyridine) could be used as starting materials to introduce different halogens on the final compound.

Further Substitution: The pyridine ring can be modified prior to the coupling reaction. For example, starting with a methoxy- or methyl-substituted dichloropyridine would lead to analogs with additional functionality on the heterocyclic core. semanticscholar.org

Replacement of the Pyrrolidine Ring:

Other cyclic amines, such as piperidine (B6355638), morpholine, or azetidine (B1206935) derivatives, can be used in place of 3-aminopyrrolidine to explore the impact of ring size and heteroatom composition on the compound's properties. organic-chemistry.org

These strategies allow for the systematic exploration of the chemical space around the parent molecule to optimize its desired properties.

Substituent Variation at the Pyridine Moiety

The 3-chloro substituent on the pyridine ring serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions. wikipedia.org Alternatively, variations can be introduced by utilizing differently substituted 2-halopyridine starting materials in the initial SNAr reaction.

Key strategies include:

Suzuki-Miyaura Coupling: The 3-chloro position can be reacted with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) to form new carbon-carbon bonds. This allows for the introduction of phenyl, substituted phenyl, or other heterocyclic rings. Studies on similar chloro-pyridine systems show that such couplings are highly effective. nsf.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 3-chloro position with a wide range of primary or secondary amines, amides, or carbamates, providing access to diverse amino-substituted derivatives.

Sonogashira Coupling: The introduction of alkynyl groups is possible via palladium-copper catalysis, reacting the 3-chloropyridine (B48278) core with terminal alkynes.

Starting Material Variation: A straightforward approach involves using alternative 2,3-disubstituted pyridines in the initial synthesis. For instance, using 2-chloro-3-fluoropyridine (B99640) or 2-chloro-3-methoxypyridine (B1581833) would yield analogs with different electronic properties at the 3-position. The reactivity in SNAr reactions is often higher for fluoro-substituted aromatics compared to their chloro counterparts. nih.gov

| Starting Pyridine | Coupling Partner/Reagent | Reaction Type | Potential Product at Pyridine C-3 |

|---|---|---|---|

| 3-Chloropyridine core | Phenylboronic acid | Suzuki Coupling | Phenyl |

| 3-Chloropyridine core | Morpholine | Buchwald-Hartwig Amination | Morpholin-4-yl |

| 3-Chloropyridine core | Ethynyltrimethylsilane | Sonogashira Coupling | (Trimethylsilyl)ethynyl |

| 2,3-Difluoropyridine | 3-Aminopyrrolidine | SNAr | Fluoro |

| 2-Chloro-3-methoxypyridine | 3-Aminopyrrolidine | SNAr | Methoxy |

Functionalization of the Pyrrolidine Ring System

Modifying the pyrrolidine ring can significantly impact the compound's conformational properties and ability to interact with biological targets. Functionalization can be achieved either by starting with a pre-functionalized pyrrolidine building block or by modifying the pyrrolidine ring after its attachment to the pyridine moiety.

Common approaches include:

Use of Substituted Pyrrolidine Precursors: The synthesis can begin with pyrrolidine derivatives bearing substituents at the 4-position. For example, reacting 2,3-dichloropyridine with commercially available tert-butyl (4-hydroxypyrrolidin-3-yl)carbamate would yield a 4-hydroxy derivative. nih.govgoogle.com This hydroxyl group can then be further functionalized through etherification, esterification, or oxidation to a ketone.

Oxidation of the Pyrrolidine Ring: Direct C-H functionalization of the pyrrolidine ring, for instance, through oxidation, can introduce new functional groups. rsc.org For example, oxidation of the 4-position could yield a pyrrolidinone derivative, which serves as a precursor for further modifications. chemrxiv.org

Ring Contraction/Expansion: While more complex, skeletal remodeling strategies can be envisioned. For example, methods involving the ring contraction of piperidine derivatives could theoretically be adapted to create substituted pyrrolidines. osaka-u.ac.jp

| Method | Key Starting Material/Reagent | Resulting Functional Group on Pyrrolidine |

|---|---|---|

| Precursor Synthesis | tert-Butyl (4-hydroxypyrrolidin-3-yl)carbamate | 4-Hydroxy |

| Precursor Synthesis | tert-Butyl (4-oxopyrrolidin-3-yl)carbamate | 4-Oxo |

| Post-Synthetic Modification | Oxidizing Agent (e.g., MnO₂) | Introduction of a carbonyl (keto) group |

| Post-Synthetic Modification | Alkyl Halide (on 4-hydroxy derivative) | 4-Alkoxy (Etherification) |

Amine Group Derivatization Strategies

The primary amine at the 3-position of the pyrrolidine ring is a prime site for derivatization, allowing for the introduction of a vast range of functionalities to modulate properties such as basicity, polarity, and hydrogen bonding capacity. nih.gov

Standard derivatization strategies include:

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDCI/HOBt) to form amides and sulfonamides, respectively. This is a common method to introduce diverse substituents. google.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms secondary or tertiary amines. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This method is highly efficient for introducing alkyl groups.

Alkylation: Direct alkylation with alkyl halides can produce secondary and tertiary amines, although careful control of reaction conditions is necessary to avoid over-alkylation.

Urea/Carbamate Formation: Treatment with isocyanates or chloroformates yields ureas and carbamates, which are important functional groups in many bioactive molecules.

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Acetamide |

| Sulfonylation | Methanesulfonyl Chloride | Methanesulfonamide |

| Reductive Amination | Acetone + NaBH(OAc)₃ | Isopropylamine (secondary) |

| Alkylation | Methyl Iodide | Methylamine (secondary) / Dimethylamine (tertiary) |

| Urea Formation | Phenyl Isocyanate | Phenylurea |

Stereoselective Synthesis Approaches for Chiral Forms of this compound

The development of enantiomerically pure pharmaceuticals is critical, as different enantiomers can have distinct biological activities. The stereocenter in this compound is at the C-3 position of the pyrrolidine ring. Stereoselective synthesis is almost exclusively achieved by using an enantiomerically pure 3-aminopyrrolidine precursor, as the SNAr coupling reaction at the pyridine ring does not affect the existing chiral center.

Several methods exist for the preparation of chiral 3-aminopyrrolidine:

From Chiral Pool Starting Materials: A common and cost-effective method starts from naturally occurring chiral molecules. For example, (S)-3-aminopyrrolidine can be synthesized from trans-4-hydroxy-L-proline. google.com The synthesis involves protecting the amine, activating the hydroxyl group (e.g., as a mesylate or tosylate), displacing it with an azide (B81097) (an SN2 reaction that inverts the stereocenter), and finally reducing the azide to the desired amine. google.com Similarly, (R)-3-aminopyrrolidine can be accessed from D-malic acid. google.com

Asymmetric Catalysis: Photoenzymatic methods have been developed that combine a photochemical oxyfunctionalization of N-Boc-pyrrolidine to form N-Boc-3-pyrrolidinone, followed by a stereoselective biocatalytic transamination to yield either the (R)- or (S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess. nih.gov

Chiral Resolution: Racemic 3-aminopyrrolidine can be resolved into its constituent enantiomers using chiral acids to form diastereomeric salts that can be separated by crystallization.

Once the desired enantiomer of the protected 3-aminopyrrolidine is obtained, it is coupled with 2,3-dichloropyridine, followed by deprotection, to yield the final enantiomerically pure target compound. chemimpex.com

| Chiral Precursor | Typical Source/Method | Final Product Enantiomer |

|---|---|---|

| (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | Synthesis from trans-4-hydroxy-L-proline | (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |

| (R)-tert-Butyl (pyrrolidin-3-yl)carbamate | Synthesis from D-malic acid | (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |

| (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | Asymmetric transamination of N-Boc-3-pyrrolidinone | (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |

| (R)-tert-Butyl (pyrrolidin-3-yl)carbamate | Asymmetric transamination of N-Boc-3-pyrrolidinone | (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for the complete structural assignment of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3-chloropyridinyl and the pyrrolidin-3-amine moieties.

The pyridinyl protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 of the pyridine (B92270) ring is expected to be a doublet of doublets, coupled to the protons at positions 4 and 5. The proton at position 5 would likely appear as a doublet of doublets, coupled to the protons at positions 4 and 6. The proton at position 4 is also anticipated to be a doublet of doublets, showing coupling to the protons at positions 5 and 6.

The protons of the pyrrolidine (B122466) ring would be found in the aliphatic region of the spectrum. The methine proton at position 3 (CH-NH₂) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons at positions 2 and 4. The methylene protons at positions 2, 4, and 5 would also exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | ~7.5 - 7.7 | dd |

| Pyridine H-5 | ~6.7 - 6.9 | dd |

| Pyridine H-6 | ~8.0 - 8.2 | dd |

| Pyrrolidine H-2 | ~3.4 - 3.8 | m |

| Pyrrolidine H-3 | ~3.5 - 3.9 | m |

| Pyrrolidine H-4 | ~1.8 - 2.2 | m |

| Pyrrolidine H-5 | ~3.3 - 3.7 | m |

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum is expected to show nine distinct carbon signals.

The carbons of the 3-chloropyridine (B48278) ring would resonate in the downfield region (δ 110-160 ppm). The carbon bearing the chlorine atom (C-3) and the carbon attached to the pyrrolidine nitrogen (C-2) would have characteristic chemical shifts influenced by the electronegativity of the substituents. The other pyridine carbons (C-4, C-5, and C-6) would also appear in this region.

The pyrrolidine ring carbons would be observed in the upfield region (δ 25-70 ppm). The carbon attached to the amine group (C-3) and the carbons adjacent to the nitrogen atom (C-2 and C-5) would be deshielded compared to the C-4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~155 - 160 |

| Pyridine C-3 | ~120 - 125 |

| Pyridine C-4 | ~138 - 142 |

| Pyridine C-5 | ~115 - 120 |

| Pyridine C-6 | ~145 - 150 |

| Pyrrolidine C-2 | ~45 - 50 |

| Pyrrolidine C-3 | ~50 - 55 |

| Pyrrolidine C-4 | ~30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the coupled protons on the pyridine ring (H-4, H-5, and H-6) and among the protons of the pyrrolidine ring (H-2, H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the pyridine and pyrrolidine rings, for example, by observing a correlation between the pyrrolidine H-2/H-5 protons and the pyridine C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations between protons on the pyridine and pyrrolidine rings would further solidify the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₁₂ClN₃), the expected monoisotopic mass would be calculated and compared with the experimentally determined value. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 198.0793 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=N, C=C stretch (pyridine) | 1400 - 1600 | Medium to strong |

| N-H bend (amine) | 1550 - 1650 | Medium |

| C-N stretch | 1000 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy is a specialized branch of optical spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral molecule such as this compound, which possesses a stereogenic center at the C3 position of the pyrrolidine ring, these techniques are indispensable for determining its enantiomeric purity and establishing its absolute configuration. The primary methods employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often used in conjunction with quantum-chemical calculations.

The enantiomers of this compound are expected to exhibit mirror-image ECD and VCD spectra. This principle forms the basis for their stereochemical analysis. A positive Cotton effect for one enantiomer will appear as a negative Cotton effect for the other, allowing for their differentiation.

The determination of enantiomeric excess (e.e.) is crucial in asymmetric synthesis and for pharmaceutical applications. While chromatographic methods are common, chiroptical methods offer a direct and often rapid alternative. nih.gov A calibration curve can be constructed by plotting the intensity of a characteristic CD signal against known enantiomeric compositions. The e.e. of an unknown sample can then be determined by measuring its CD signal and interpolating from this curve. For instance, a protocol for the rapid screening of enantiomeric excess for α-chiral primary amines has been developed, which could be adapted for this compound. nih.govnih.gov

The absolute configuration of this compound can be unequivocally determined by comparing its experimental ECD or VCD spectrum with spectra predicted by ab initio quantum-chemical calculations, most commonly using time-dependent density functional theory (TDDFT) for ECD and standard DFT for VCD. nih.govrsc.org This involves calculating the theoretical spectra for one of the enantiomers (e.g., the (R)-enantiomer). A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S). This combined experimental-theoretical approach has become a powerful tool for the non-ambiguous assignment of absolute configuration for chiral molecules in solution. rsc.orgmdpi.com

Vibrational Circular Dichroism (VCD) is particularly powerful as it provides information about the stereochemistry based on the molecule's vibrational transitions in the infrared region. wikipedia.orgnih.gov Since this compound has multiple vibrational modes, including C-H, N-H, and C-N stretching and bending modes within the chiral pyrrolidine ring, VCD can provide rich structural information. nih.govbruker.com The comparison of the experimental VCD spectrum with the DFT-calculated spectrum provides a reliable method for absolute configuration assignment. rsc.org

To illustrate the application of these methods, hypothetical chiroptical data for the enantiomers of this compound are presented below. These tables are representative of the type of data obtained from such analyses.

Interactive Data Table: Hypothetical Electronic Circular Dichroism (ECD) Data

The following table shows hypothetical ECD data for the (R)- and (S)-enantiomers of this compound, highlighting the expected mirror-image relationship. The chromophores responsible for these transitions would be the chloropyridine ring and the amine group.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |

| (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 285 | +12.5 |

| (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 250 | -8.2 |

| (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 285 | -12.5 |

| (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 250 | +8.2 |

Interactive Data Table: Hypothetical Vibrational Circular Dichroism (VCD) Data

This table presents hypothetical VCD data for a specific vibrational band, such as a C-H stretching mode of the chiral center, for the enantiomers of the compound.

| Enantiomer | Wavenumber (cm⁻¹) | Differential Absorbance (ΔA) x 10⁻⁵ |

| (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 2950 | +3.5 |

| (R)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 1450 | -1.8 |

| (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 2950 | -3.5 |

| (S)-1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine | 1450 | +1.8 |

Computational and Theoretical Investigations of 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, yielding information about the molecule's electronic distribution and preferred geometry.

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT studies on 1-(3-chloropyridin-2-yl)pyrrolidin-3-amine would typically involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, paired with a basis set like 6-31G*, are commonly employed for such calculations. nih.gov These studies can predict various geometric parameters and electronic properties.

Optimized Geometry: The calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amine group are expected to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| Pyridine C-N | 1.34 |

| Pyrrolidine (B122466) C-N | 1.47 |

| Bond Angles (°) ** | |

| Cl-C-C (Pyridine) | 118.5 |

| C-N-C (Pyrrolidine) | 109.2 |

| Dihedral Angles (°) ** | |

| C-C-N-C (Pyridine-Pyrrolidine) | 45.0 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These calculations would be used to refine the geometric and electronic data obtained from DFT and to provide a benchmark for the accuracy of the chosen DFT functional.

Conformational Analysis and Energy Landscapes of this compound

The pyrrolidine ring in this compound is not planar and can adopt several "puckered" conformations, often referred to as envelope or twist forms. Furthermore, rotation around the single bond connecting the pyridine and pyrrolidine rings introduces additional conformational isomers.

A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values. The resulting energy landscape reveals the most likely shapes the molecule will adopt at a given temperature. Such studies are crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a view of its behavior over time, including its movements and interactions with its environment. nih.gov An MD simulation of this compound, typically in a box of water molecules to mimic physiological conditions, would reveal:

Flexibility: The simulation would show the fluctuations of bond lengths and angles and the transitions between different conformations of the pyrrolidine ring.

Solvent Interactions: It would detail the formation and breaking of hydrogen bonds between the amine and pyridine nitrogen atoms and the surrounding water molecules. The radial distribution function (RDF) can be calculated to quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational models can predict the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict reactivity. The HOMO is likely to be localized on the electron-donating amine group and the pyridine nitrogen, indicating these are probable sites for electrophilic attack. The LUMO may be distributed over the electron-deficient pyridine ring, suggesting susceptibility to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

Reaction Pathway Modeling: For a proposed reaction, computational chemistry can be used to model the entire reaction pathway, including transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a detailed mechanistic understanding.

In Silico Screening and Ligand Design Principles for this compound Derivatives

The structure of this compound can serve as a scaffold for the design of new molecules with desired biological activities. In silico techniques are instrumental in this process. nih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound that are essential for a hypothetical biological activity. This model would consist of features like hydrogen bond donors (the amine group), hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic regions.

Virtual Screening: A library of virtual compounds, created by adding various substituents to the parent molecule, can be screened against a biological target using molecular docking simulations. researchgate.net This process predicts the binding affinity and orientation of each derivative within the target's active site, prioritizing a smaller number of promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of related compounds, a QSAR model can be built. researchgate.net This model establishes a mathematical relationship between the structural properties of the molecules and their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives.

An illustrative table for a hypothetical QSAR study is presented below:

| Derivative Substitution | Predicted Binding Affinity (pIC50) |

| R = -H (parent compound) | 6.5 |

| R = -CH3 (on amine) | 6.8 |

| R = -OH (on pyrrolidine) | 7.2 |

| R = -F (on pyridine) | 6.3 |

Biological Activity Profiling and Mechanistic Insights of 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine

Target Identification and Receptor Binding Studies (In Vitro)

Assay Development for Specific Receptor Systems

No information is available regarding the development of specific receptor assays for the evaluation of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine.

Ligand-Binding Assays and Affinity Determination

There are no published ligand-binding assays or affinity determination studies for this compound. Consequently, data on its binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) to any specific receptor is not available.

Enzyme Inhibition or Activation Studies (In Vitro)

Kinetic Characterization of Enzyme Modulation

No studies have been found that investigate the kinetic characterization of any potential enzyme modulation by this compound. Therefore, there is no data on its inhibitory or activatory constants (e.g., IC₅₀, Kᵢ, Kₐ).

Substrate Specificity and Allosteric Modulation Investigations

There is no available research on the substrate specificity or potential allosteric modulation effects of this compound on any enzyme.

Pre-clinical In Vivo Studies (Non-Human Models, Focusing on Efficacy and Mechanism, Excluding Toxicology/Safety)

Development of Relevant Animal Models for Mechanistic Exploration

No information is available on the development of specific animal models to explore the mechanistic pathways of this compound.

Pharmacodynamic Biomarker Identification and Validation

There are no published data on the identification or validation of pharmacodynamic biomarkers to assess the biological effects of this compound in preclinical models.

Exploration of Compound Distribution and Metabolism in Research Models

Details regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any research model are not available in the public domain.

Analytical Methodologies for Research Applications of 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating and quantifying 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine from impurities, starting materials, and byproducts. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. nih.govresearchgate.net The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A common stationary phase is a C18 column, which provides excellent retention and separation for a wide range of molecules. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) to control pH and improve peak shape, especially for amine-containing compounds. researchgate.netptfarm.pl Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the HPLC method is crucial to ensure its reliability and is performed according to International Council for Harmonisation (ICH) guidelines. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for separation of compounds with varying polarities. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 30 °C | Maintains consistent retention times. nih.gov |

| Injection Vol. | 10 µL | Standard volume for sample introduction. |

| Detector | UV-Vis at 254 nm | Common wavelength for aromatic/heterocyclic compounds. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. This process involves reacting the primary amine group with a derivatizing agent to form, for example, a silyl or acyl derivative.

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., DB-5 or HP-1) and a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of all components. researchgate.net

Table 2: Typical GC Method Parameters for Derivatized Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | General-purpose column for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. researchgate.net |

| Flow Rate | 1.0 mL/min | Optimal flow for capillary columns. researchgate.net |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. |

The this compound molecule contains a chiral center at the C3 position of the pyrrolidine (B122466) ring, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. mdpi.com Chiral chromatography is the most common method for this purpose. nih.gov

There are two primary strategies for chiral separation via chromatography:

Direct Separation: This involves using a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating a broad range of chiral amines. mdpi.comnih.gov

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated on a standard, non-chiral column (e.g., C18). nih.govresearchgate.net After separation, the relative peak areas allow for the determination of the enantiomeric excess (ee).

Supercritical Fluid Chromatography (SFC) with chiral columns is also an effective technique for enantioseparation, often providing faster and more efficient separations than HPLC. researchgate.net

Mass Spectrometry-Based Detection and Quantification Methods

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic inlet, it provides high sensitivity and selectivity for detection and quantification.

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it an ideal tool for analyzing this compound in complex matrices. researchgate.net For amine-containing compounds, Electrospray Ionization (ESI) in the positive ion mode is typically used, as the amine group is readily protonated to form [M+H]⁺ ions. researchgate.net

For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and a specific product ion is monitored. This technique is highly selective and sensitive, allowing for quantification at very low levels. researchgate.net

Table 3: Representative LC-MS/MS Parameters for Quantification

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like amines. researchgate.net |

| Mobile Phase | 5 mM Ammonium Acetate in Acetonitrile/Water | Volatile buffer compatible with MS detection. researchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion | [M+H]⁺ | The protonated molecular ion of the analyte. |

| Product Ion | A specific, stable fragment ion | The specific ion monitored for quantification after fragmentation. |

| Collision Energy | Optimized for analyte | The energy required to produce the desired fragmentation. |

GC-MS is used for the analysis of volatile derivatives of this compound. nih.govnih.gov After the derivatized sample is injected into the GC, the separated components enter the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern, or mass spectrum, for a given compound. This mass spectrum acts as a "fingerprint" that can be compared to spectral libraries for definitive identification.

For quantification, Selected Ion Monitoring (SIM) can be used. In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic ions of the target analyte, which significantly increases the sensitivity compared to a full scan. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of metabolites of novel chemical entities like this compound. In a typical pre-clinical metabolism study, the parent compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The fragmentation pattern of the parent compound in the mass spectrometer provides a basis for identifying its metabolites. For this compound, collision-induced dissociation (CID) would likely lead to characteristic product ions. The expected protonated molecule [M+H]⁺ would be subjected to fragmentation, and the resulting product ions would be detected.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Structure of Fragment |

| [M+H]⁺ | [Fragment A] | Pyrrolidin-3-amine moiety |

| [M+H]⁺ | [Fragment B] | 3-Chloropyridin-2-yl moiety |

| [M+H]⁺ | [Fragment C] | Loss of ammonia from the pyrrolidine ring |

| [M+H]⁺ | [Fragment D] | Cleavage of the bond between the pyridine (B92270) and pyrrolidine rings |

Metabolites are identified by comparing their MS/MS spectra to that of the parent compound. Common metabolic transformations include oxidation, hydroxylation, N-dealkylation, and glucuronidation. For instance, a hydroxylated metabolite would exhibit a precursor ion with an m/z value 16 units higher than the parent compound, but would likely share some characteristic fragment ions.

Spectrophotometric Methods for Concentration Determination in Research Solutions

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed as a straightforward and cost-effective method for determining the concentration of this compound in simple research solutions, such as buffer or solvent systems used for in vitro assays. This method relies on the principle that the compound absorbs light at a specific wavelength.

Due to the presence of the chloropyridine and aromatic amine functionalities, the compound is expected to exhibit significant UV absorbance. To develop a spectrophotometric method, a wavelength of maximum absorbance (λmax) would first be determined by scanning a solution of the compound across a range of UV wavelengths. Subsequently, a calibration curve would be generated by measuring the absorbance of a series of solutions with known concentrations at the determined λmax.

Table 2: Hypothetical Calibration Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.152 |

| 5 | 0.758 |

| 10 | 1.515 |

| 15 | 2.273 |

| 20 | 3.030 |

The concentration of unknown samples can then be determined by measuring their absorbance and interpolating the concentration from the linear regression of the calibration curve. It is important to note that this method is generally suitable for pure solutions, as excipients or other compounds in a complex matrix could interfere with the absorbance measurement.

Bioanalytical Method Development for In Vitro and Pre-clinical In Vivo Sample Analysis (Excluding Human Biofluids for Clinical Trials)

For the quantitative analysis of this compound in complex biological matrices from in vitro experiments (e.g., cell lysates, microsomal incubations) and pre-clinical in vivo studies (e.g., rodent plasma, tissue homogenates), a more selective and sensitive method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) is required.

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: To remove proteins and other interfering substances from the biological matrix, a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized.

Chromatographic Separation: A suitable reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve good chromatographic peak shape and separation from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for the analyte and an internal standard would be monitored to ensure selectivity and sensitivity.

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | [M+H]⁺ → [Product Ion] |

| MRM Transition (Internal Standard) | [IS+H]⁺ → [IS Product Ion] |

The method would be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Stability Studies in Research Solvents and Biological Matrices

Assessing the stability of this compound is crucial to ensure the integrity of samples during storage and analysis. Stability studies are typically conducted in common research solvents (e.g., DMSO, ethanol) and in the biological matrices of interest (e.g., plasma, liver microsomes).

Potential degradation pathways for this compound could include hydrolysis of the chloro-substituent on the pyridine ring, oxidation of the amine group, or enzymatic degradation in biological matrices. Stability is evaluated by analyzing the concentration of the compound in samples stored under various conditions (e.g., different temperatures, durations, and in the presence of light) against a freshly prepared sample.

Table 4: Representative Stability Assessment in Rat Plasma at -20°C

| Time Point | Mean Concentration (ng/mL) | % Nominal Concentration |

| 0 hours | 102.3 | 102.3% |

| 24 hours | 99.8 | 99.8% |

| 7 days | 98.5 | 98.5% |

| 30 days | 95.7 | 95.7% |

The compound is considered stable under the tested conditions if the mean concentration at each time point is within an acceptable range (e.g., ±15%) of the nominal concentration. These studies are essential for defining appropriate sample handling and storage procedures in a research setting.

Future Directions and Emerging Research Avenues for 1 3 Chloropyridin 2 Yl Pyrrolidin 3 Amine Research

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid testing of vast compound libraries against biological targets. pharmtech.comazolifesciences.com For a novel compound like 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine, advanced HTS technologies can accelerate the identification of its biological activities. The evolution of HTS is not just about increasing the quantity of screened compounds but also enhancing the quality and depth of the data obtained. nih.gov

Future research could involve screening this compound and its analogs against extensive panels of cellular and biochemical assays. Modern HTS platforms incorporate sophisticated technologies such as:

High-Content Screening (HCS): This technology combines HTS with automated microscopy to provide detailed information on cellular phenotypes. researchgate.net By treating various cell lines with this compound, researchers can simultaneously assess multiple parameters, including cell morphology, protein localization, and organelle function. azolifesciences.com This approach can help identify compounds with specific and interesting mechanisms of action. chemrxiv.org

Affinity Selection Mass Spectrometry (ASMS): ASMS has become a powerful tool for discovering small molecules that interact with specific biological targets. pharmtech.com This technique can be used to screen this compound against a wide range of proteins, nucleic acids, and other biomolecules to identify direct binding partners. pharmtech.com

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of billions of compounds by tagging each molecule with a unique DNA barcode. azolifesciences.com While this compound itself would not be part of a DEL, this technology could be used to screen for other compounds that bind to a target identified for it, providing valuable structure-activity relationship (SAR) data.

| HTS Technology | Application for this compound | Potential Insights |

| High-Content Screening (HCS) | Analysis of cellular changes upon treatment. | Understanding of phenotypic effects and mechanism of action. |

| Affinity Selection Mass Spectrometry (ASMS) | Identification of direct molecular binding partners. | Discovery of novel biological targets. |

| DNA-Encoded Libraries (DELs) | SAR exploration around an identified target. | Elucidation of key structural features for activity. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research could leverage AI and ML in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of analogs of this compound and testing their activity, ML models can be trained to predict the activity of new, virtual compounds. patsnap.com This allows for the prioritization of the most promising molecules for synthesis, saving time and resources. preprints.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. patsnap.compreprints.org By providing the models with information about a target protein and desired characteristics, they can generate novel structures based on the this compound scaffold that are predicted to have improved potency and selectivity.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. annualreviews.org Early in the research process, these predictions can help to identify potential liabilities of this compound and guide modifications to improve its drug-like properties.

Exploration of Novel Biological Targets based on Chemoinformatics and Network Pharmacology

Chemoinformatics and network pharmacology offer powerful computational approaches to identify potential biological targets and understand the mechanism of action of small molecules. nih.govnih.gov These methods move beyond the traditional "one target, one drug" paradigm to embrace the complexity of biological systems. cell.comnih.gov

For this compound, these approaches could be applied as follows:

Target Fishing with Chemoinformatics: By comparing the chemical structure of this compound to large databases of compounds with known biological activities, chemoinformatic tools can predict potential targets. rsc.orgnih.gov This "guilt-by-association" approach can generate hypotheses for experimental validation.

Network Pharmacology Analysis: If initial targets are identified, network pharmacology can be used to construct and analyze the complex interaction networks of these targets within cellular pathways. researchgate.netfrontiersin.org This can help to elucidate the potential downstream effects of this compound and identify opportunities for polypharmacology, where a single compound modulates multiple targets to achieve a therapeutic effect. nih.gov

| Approach | Methodology | Application to this compound |

| Chemoinformatics | Structural similarity searches and ligand-based virtual screening. | Prediction of potential protein targets. nih.gov |

| Network Pharmacology | Construction and analysis of protein-protein interaction networks. | Understanding the compound's potential impact on cellular pathways. |

Development of Advanced Delivery Systems for Research Applications (e.g., in vitro cell studies)

The effectiveness of a compound in in vitro studies can be significantly influenced by its delivery to the target cells. Advanced drug delivery systems, often utilizing nanotechnology, can improve the solubility, stability, and cellular uptake of research compounds. nih.govgenesispub.org

For a novel compound like this compound, the development of tailored delivery systems could enhance its utility in cell-based assays:

Nanoparticle Encapsulation: Encapsulating the compound in biocompatible nanoparticles, such as liposomes or polymeric nanogels, can improve its solubility in aqueous cell culture media and facilitate its transport across the cell membrane. nih.govmdpi.com

Stimuli-Responsive Systems: "Smart" delivery systems can be designed to release the compound in response to specific stimuli within the cellular environment, such as changes in pH or the presence of certain enzymes. genesispub.org This allows for more precise control over the compound's action.

3D In Vitro Models: The use of advanced 3D cell culture systems, such as organoids or organ-on-a-chip models, provides a more physiologically relevant environment for testing the effects of this compound. dergipark.org.trnih.gov The development of delivery systems that can effectively penetrate these complex tissue-like structures will be crucial for obtaining meaningful results. dergipark.org.tr

Synergistic Effects with Other Research Probes or Modulators

Small molecules are powerful tools for dissecting complex biological processes. nih.govnih.gov The activity of this compound may be enhanced or modified when used in combination with other chemical probes or modulators. Exploring these synergistic effects can provide deeper insights into its mechanism of action and the biological pathways it affects. mdpi.com

Future research could focus on:

Combination Screening: Performing screens where cells are treated with this compound in combination with a library of known bioactive compounds. This can identify synergistic or antagonistic interactions that reveal functional relationships between their respective targets.

Elucidating Allosteric Modulation: The compound might act as an allosteric modulator, binding to a site on a protein that is distinct from the active site to alter its function. frontiersin.org Investigating its effects in the presence of known orthosteric ligands can reveal such a mechanism.

By systematically exploring these future research avenues, the scientific community can thoroughly characterize the biological activities and potential applications of this compound, paving the way for its use as a valuable research tool or a starting point for the development of new therapeutics.

Q & A

Q. Key Variables for Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 338–348 K | Higher temperatures accelerate coupling but may degrade sensitive intermediates. |

| Catalyst | Sodium ethoxide | Base catalysis improves nucleophilic substitution efficiency. |

| Solvent | Absolute ethanol | Polar aprotic solvents (e.g., DMF) could enhance reactivity but complicate purification. |

How can the purity and structural integrity of this compound be verified using spectroscopic and crystallographic methods?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include pyrrolidine NH₂ protons (δ ~5.02 ppm, singlet) and pyridine ring protons (δ 6.62–7.98 ppm, doublets). Discrepancies in integration ratios indicate impurities .

- ¹³C NMR : Confirm the presence of the chloropyridinyl moiety (C-Cl at ~140 ppm) and pyrrolidine carbons.

- X-ray Crystallography :

- Use ORTEP-3 for crystal structure visualization. The compound exhibits intramolecular N–H⋯Cl interactions (3.001 Å) and centrosymmetric dimers via N–H⋯N hydrogen bonds (Fig. 1, ).

- Key Metrics : Compare experimental bond lengths/angles with DFT-calculated values to validate accuracy.

Q. Validation Workflow :

Purity Check : HPLC with UV detection (λ = 254 nm) and C18 column (ACN:H₂O gradient).

Structural Confirmation : Match experimental XRD data (e.g., space group, unit cell parameters) with computational models .

What strategies are effective for introducing stereochemical control in the synthesis of this compound derivatives?

Advanced Research Question

- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl carbamates to direct stereoselective ring closure during pyrrolidine formation. For example, (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can be synthesized via asymmetric catalysis .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., hexane:isopropanol).

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to achieve high enantiomeric excess (ee > 95%).

Q. Case Study :

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral Pool Synthesis | (S)-BINOL-phosphoric acid | 88 | 75 |

| Enzymatic Resolution | Candida antarctica lipase B | 92 | 60 |

| DKR | Ru/Novozym 435 | 98 | 85 |

How do intermolecular interactions in the crystal lattice of this compound influence its physicochemical properties?

Advanced Research Question

- Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N interactions (2.85 Å) enhance thermal stability (Tₘ = 185°C).

- Halogen Interactions : Short Cl⋯Cl contacts (3.278 Å) contribute to dense crystal packing, increasing melting point and reducing solubility in nonpolar solvents .

- Impact on Bioactivity : Strong intermolecular forces may reduce membrane permeability, necessitating prodrug strategies for biological assays.

Q. Computational Analysis :

- Hirshfeld Surface Analysis : Quantify contribution of H-bonding (≈35%) and halogen interactions (≈20%) to crystal cohesion.

- DFT Calculations : Compare lattice energy with analogues (e.g., 2-amino-5-chloropyridine) to correlate stability with structural features.

What computational methods are employed to predict the bioactivity of this compound derivatives against agricultural pests?

Advanced Research Question

- Molecular Docking : Target insect nicotinic acetylcholine receptors (nAChRs). Use AutoDock Vina to simulate binding of pyrazole-carboxamide derivatives (e.g., 1-(3-chloropyridin-2-yl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide) to receptor pockets .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to nematocidal activity. Nitro groups at the pyridine 3-position enhance bioactivity by 2.5-fold compared to methoxy substituents.

Q. Validation Pipeline :

Virtual Screening : Prioritize derivatives with docking scores < -8.0 kcal/mol.

In Vitro Testing : Assess LC₅₀ against Meloidogyne incognita (root-knot nematodes). Active compounds typically show LC₅₀ < 10 ppm .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Hazard Classification : Based on analogues (e.g., 1-cyclopropylpyrrolidin-3-amine), the compound is a skin/eye irritant and potential mutagen .

- Mitigation Strategies :

- Use fume hoods and PPE (nitrile gloves, safety goggles).

- Store in amber glass under nitrogen to prevent degradation.

- Neutralize spills with 5% acetic acid before disposal.

Q. Emergency Response :

| Exposure Route | First Aid |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if needed. |

| Skin Contact | Wash with soap/water for 15 minutes; apply hydrocortisone cream. |

| Eye Contact | Rinse with saline solution for 20 minutes; seek medical attention. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.